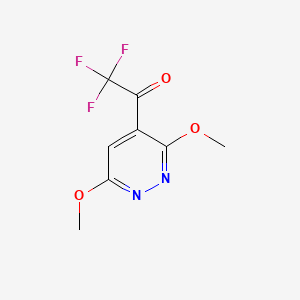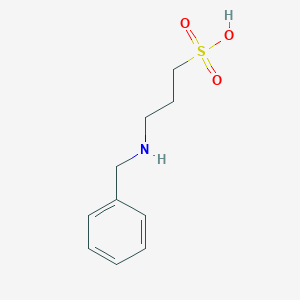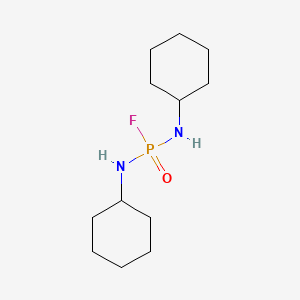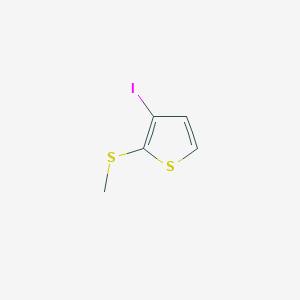
3-Iodo-2-(methylthio)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the iodination of 2-(methylthio)thiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes, typically under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl and alkyne-substituted thiophenes.
Applications De Recherche Scientifique
3-Iodo-2-(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Explored for its antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-(methylthio)thiophene varies depending on its application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Material Science: Contributes to the electronic properties of materials, enhancing their conductivity and luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-3-(methylthio)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-(methylthio)thiophene: Bromine instead of iodine, leading to different reactivity.
2-(Methylthio)thiophene: Lacks the iodine atom, resulting in lower reactivity.
Uniqueness
3-Iodo-2-(methylthio)thiophene is unique due to the presence of both iodine and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C5H5IS2 |
|---|---|
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
3-iodo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5IS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
Clé InChI |
WYVNPVSQIIXUBG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CS1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

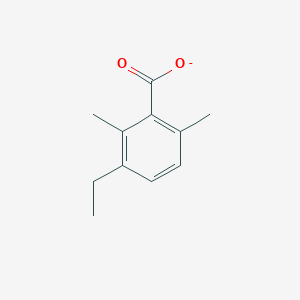
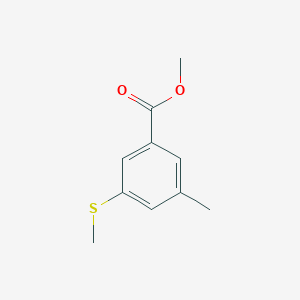
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
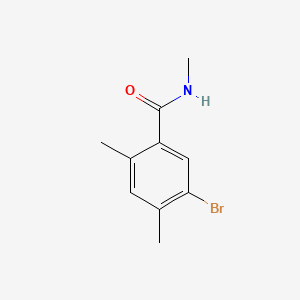
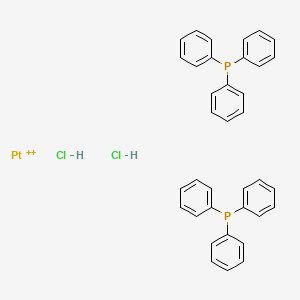
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
